5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a unique structure that combines pyrazolo[1,5-a]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common approach is the condensation of 5-methylpyrazolo[1,5-a]pyrimidine with a suitable phenyl-substituted octahydropyrrolo[3,4-c]pyrrole precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the heterocyclic moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Compounds with this core structure are also explored for their medicinal properties
Uniqueness
What sets 5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its combined structural features, which provide a unique set of chemical and biological properties. This dual-core structure enhances its versatility and potential for various applications .
Properties
IUPAC Name |
2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-9-17(24-16(21-12)7-8-20-24)22-10-14-15(11-22)19(26)23(18(14)25)13-5-3-2-4-6-13/h2-9,14-15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIUPKLUYWZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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